5-Methoxytryptamine
Overview
Description
5-Methoxytryptamine (5-MeO-T) is a naturally occurring alkaloid found in some plants and animals. It is also known as 5-methoxy-N,N-dimethyltryptamine, 5-methoxy-N,N-dMT, and 5-MeO-DMT. It is a derivative of tryptamine with a methylated oxygen atom at the 5 position. 5-MeO-T has been studied for its potential therapeutic and pharmacological effects, as well as its use as a recreational drug.
Scientific research applications
Melatonin and 5-Methoxytryptamine in Human Physiology
Melatonin, chemically known as N-acetyl-5-methoxytryptamine, has been a subject of extensive research since its discovery from bovine pineal gland extract in 1958. Studies highlight its diverse role in human physiology, including its involvement in regulation of various bodily functions, its synthesis, secretion, metabolism, and molecular mechanism of action at the cellular level. Significant progress has been made in understanding the physiological and clinical biology of melatonin, indicating the importance of 5-methoxytryptamine in these processes (Chowdhury, Sengupta, & Maitra, 2008).
Radioprotective Action
5-Methoxytryptamine (5-MT) has been studied for its potential radioprotective action. Research on its effects on haemopoietic stem cells suggests that 5-MT may have a radioprotective effect, which is not merely a simple dose-reduction effect. This highlights its potential application in medical fields where radiation exposure is a concern (Fehér, Gidáli, & Sztanyik, 1968).
Neuroscience and Neuropharmacology
Several studies in the field of neuroscience and neuropharmacology have focused on 5-MT. For instance, its role as an agonist of presynaptic 5-hydroxytryptamine autoreceptors modulating serotonin release in the central nervous system has been examined. Its biosynthesis and day-night rhythmicity in the pineal gland have been studied, offering insights into its neurochemical dynamics (Galzin, Eon, Esnaud, Lee, Pévet, & Langer, 1988).
Molecular Structure and Chemical Properties
Research has also been conducted on the molecular structure and chemical properties of 5-MT. For example, Fourier transform infrared spectra and molecular structure analysis of 5-MT have been performed to understand its antioxidant and radioprotective properties (Bayari & İde, 2003).
Influence on Hemodynamics
The effects of 5-MT on systemic and regional hemodynamics have been studied in rats. These studies indicate that 5-MT can impact arterial pressure, pulse, and blood flow in various vascular zones, suggesting its influence on cardiovascular physiology (Platonova & Medvedev, 1992).
Role in Neurotransmitter Regulation
5-MT's role in neurotransmitter regulation and its potential psychomimetic properties have been a subject of interest. Its impact on serotonin-containing neurons and comparison with other substances such as LSD have been explored, contributing to our understanding of its neuropharmacological effects (Montigny & Aghajanian, 1977).
properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEJPPKMYBDEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Record name | 5-methoxytryptamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/5-methoxytryptamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209638 | |
Record name | 5-Methoxy-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Methoxytryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Methoxytryptamine | |
CAS RN |
608-07-1 | |
Record name | 5-Methoxytryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxytryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-METHOXYTRYPTAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-methoxyindol-3-yl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHOXYTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VMW6141KC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Methoxytryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121.5 °C | |
Record name | 5-Methoxytryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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